molecular formula C17H21NO4 B276765 N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

货号 B276765
分子量: 303.35 g/mol
InChI 键: DKNRZBAOORXVMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide, also known as BMS-791325, is a small molecule inhibitor that has been studied for its potential therapeutic applications in treating viral infections, specifically hepatitis C virus (HCV) infections.

科学研究应用

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been extensively studied for its potential therapeutic applications in treating HCV infections. The compound has been shown to inhibit the HCV NS5B polymerase, which is a key enzyme involved in viral replication. In vitro studies have demonstrated that N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can effectively inhibit the replication of several HCV genotypes, including the most common genotype 1a. In addition, the compound has been shown to have synergistic effects when used in combination with other HCV antiviral agents, such as interferon and ribavirin.

作用机制

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide inhibits the HCV NS5B polymerase by binding to a specific site on the enzyme, known as the thumb site. This binding prevents the enzyme from functioning properly, thereby inhibiting viral replication. The compound has been shown to have a unique mechanism of action compared to other HCV antiviral agents, which may make it useful in treating HCV infections that are resistant to other therapies.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has been well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. In addition, the compound has been shown to be highly specific for the HCV NS5B polymerase, with no significant activity against other viral or cellular enzymes.

实验室实验的优点和局限性

One of the main advantages of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is its unique mechanism of action, which may make it useful in treating HCV infections that are resistant to other therapies. In addition, the compound has been shown to have synergistic effects when used in combination with other HCV antiviral agents. However, one limitation of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is that it has only been studied in preclinical models and clinical trials, and further research is needed to fully understand its safety and efficacy in humans.

未来方向

There are several future directions for further research on N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide. One area of interest is the development of combination therapies that include N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide and other HCV antiviral agents. Another area of interest is the use of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide in treating HCV infections that are resistant to other therapies. Further studies are also needed to fully understand the safety and efficacy of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide in humans, and to identify any potential side effects or drug interactions. Finally, there is a need for continued research into the mechanisms of action of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide and other HCV antiviral agents, in order to develop more effective therapies for this challenging disease.

合成方法

The synthesis of N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves a multi-step process that includes the preparation of key intermediates, such as the spirocyclic lactam and the carboxylic acid, followed by the coupling of these intermediates to form the final product. The synthesis method has been described in detail in several research articles, including a patent filed by Bristol-Myers Squibb, the company that originally developed the compound.

属性

分子式

C17H21NO4

分子量

303.35 g/mol

IUPAC 名称

N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C17H21NO4/c1-21-13-7-5-6-12(10-13)18-16(20)14-11-15(19)22-17(14)8-3-2-4-9-17/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,18,20)

InChI 键

DKNRZBAOORXVMC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)OC23CCCCC3

规范 SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)OC23CCCCC3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。